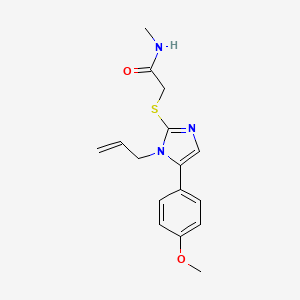
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound characterized by its imidazole ring structure, which is substituted with an allyl group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves several steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of ammonia or an ammonium salt.
Substitution with Allyl and Methoxyphenyl Groups: The allyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. The allyl group can be added using allyl bromide in the presence of a base such as potassium carbonate. The methoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the methoxyphenyl group, potentially leading to the formation of dihydroimidazole derivatives or demethylated phenols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dihydroimidazole derivatives or demethylated phenols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the allyl group can participate in covalent bonding with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide: Similar structure but lacks the methoxy group, which may affect its biological activity.
2-((1-Allyl-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
2-((1-Allyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide: The presence of a chlorine atom can significantly change its chemical properties and biological effects.
Uniqueness
The presence of the methoxy group in 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-9-19-14(12-5-7-13(21-3)8-6-12)10-18-16(19)22-11-15(20)17-2/h4-8,10H,1,9,11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVBZUQCMDSUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2492862.png)
![Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2492865.png)
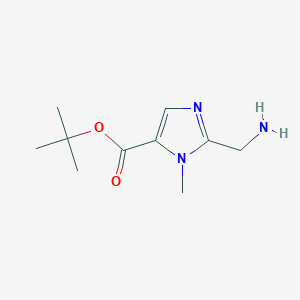
![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)
![3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B2492870.png)
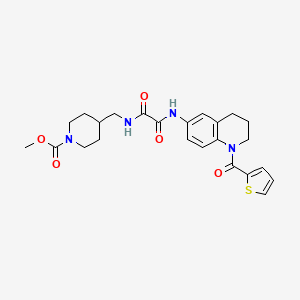
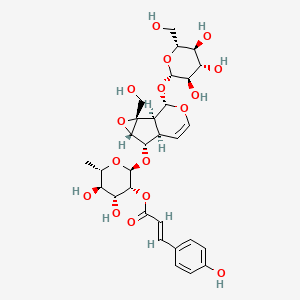
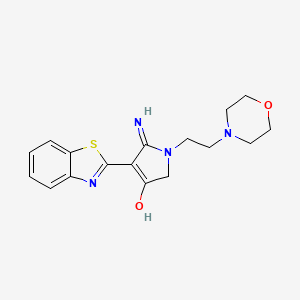


![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)
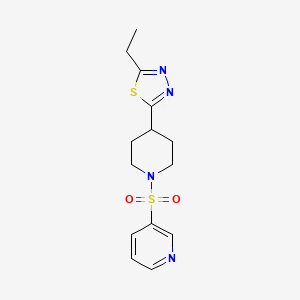
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2492882.png)
![4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2492884.png)
